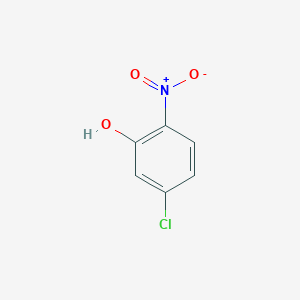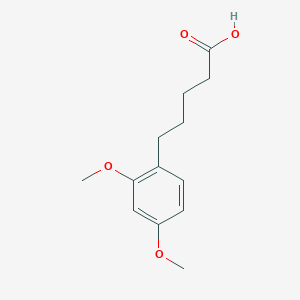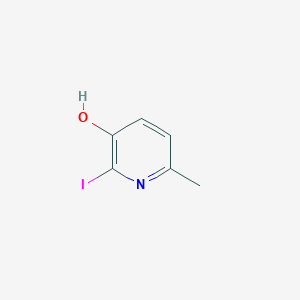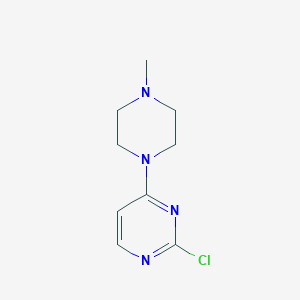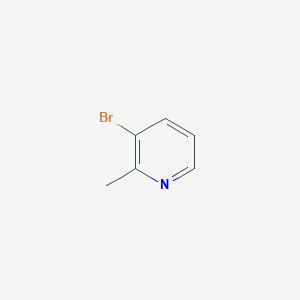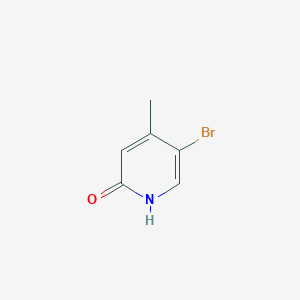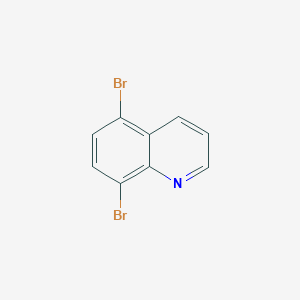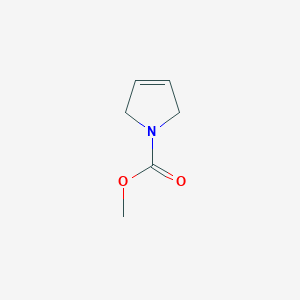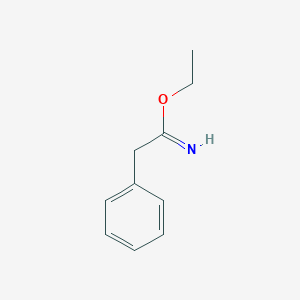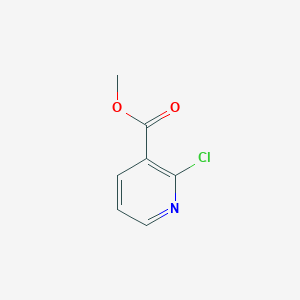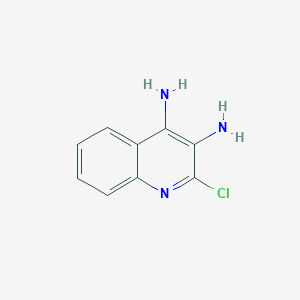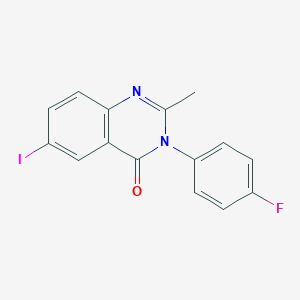
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the quinazoline family, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest for researchers due to its potential applications in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound may modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- have been studied extensively. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, it has been shown to modulate the immune system by affecting the production of cytokines and other immune-related molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in lab experiments include its potential as a therapeutic agent for various diseases, as well as its ability to modulate the immune system. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl-. These include further studies on its potential as an anticancer and anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, future research could focus on the development of more efficient synthesis methods for this compound, as well as its potential as a drug candidate for various diseases.
Méthodes De Synthèse
The synthesis of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- involves the reaction of 2-methyl-3-(4-fluorophenyl)-3-oxopropanenitrile with hydrazine hydrate in the presence of a catalyst. This reaction leads to the formation of 2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one, which is then iodinated to obtain the final product.
Applications De Recherche Scientifique
The potential applications of 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, it has also been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the immune system.
Propriétés
Numéro CAS |
74101-56-7 |
|---|---|
Nom du produit |
4(3H)-Quinazolinone, 3-(4-fluorophenyl)-6-iodo-2-methyl- |
Formule moléculaire |
C15H10FIN2O |
Poids moléculaire |
380.15 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-6-iodo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10FIN2O/c1-9-18-14-7-4-11(17)8-13(14)15(20)19(9)12-5-2-10(16)3-6-12/h2-8H,1H3 |
Clé InChI |
UQWLYXBIJWDXDU-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F |
SMILES canonique |
CC1=NC2=C(C=C(C=C2)I)C(=O)N1C3=CC=C(C=C3)F |
Autres numéros CAS |
74101-56-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



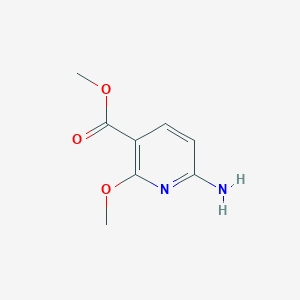
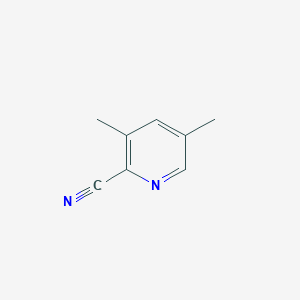
![4-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185283.png)
